1,3-Dioxolane, 2-(7-bromoheptyl)-
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Overview
Description
1,3-Dioxolane, 2-(7-bromoheptyl)- is a chemical compound with the molecular formula C10H19BrO2 and a molecular weight of 251.16 g/mol . It is a derivative of 1,3-dioxolane, a heterocyclic acetal with a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a 7-bromoheptyl group attached to the 2-position of the 1,3-dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-(7-bromoheptyl)- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used for acetalization under mild conditions .
Industrial Production Methods
Industrial production of 1,3-dioxolane derivatives often involves the use of large-scale reactors and continuous flow processes to ensure efficient synthesis and high yields. The use of molecular sieves or orthoesters can help in the effective removal of water, thereby driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(7-bromoheptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, and hydrogenation with nickel or rhodium catalysts.
Substitution: Nucleophiles like RLi, RMgX, and RCuLi in the presence of bases such as LDA or t-BuOK.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolane, 2-(7-bromoheptyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 2-(7-bromoheptyl)- involves its ability to undergo ring-opening polymerization and substitution reactions. The compound can act as a monomer in the formation of polymers, and its bromine atom can participate in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
1,3-Dioxolane, 2-(7-bromoheptyl)- can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar reactivity but different ring strain and stability.
Tetrahydrofuran (THF): A five-membered ring ether with similar solvent properties but lacking the acetal functionality.
γ-Valerolactone (GVL): A green solvent with similar polar aprotic properties but different structural features.
The uniqueness of 1,3-dioxolane, 2-(7-bromoheptyl)- lies in its specific substitution pattern and the presence of the bromine atom, which allows for diverse chemical transformations and applications.
Properties
CAS No. |
92540-32-4 |
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Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
2-(7-bromoheptyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H19BrO2/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h10H,1-9H2 |
InChI Key |
ZIHSCVYGRZCQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCCBr |
Origin of Product |
United States |
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